4-(3-fluorophenoxy)-3-nitro-2H-chromen-2-one
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Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive smell or taste.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step, and the yield and purity of the product.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, optical activity, and reactivity towards other chemicals.Scientific Research Applications
Synthesis and Chemical Properties
4-(3-Fluorophenoxy)-3-nitro-2H-chromen-2-one, a derivative of 3-nitro-2H-chromenes, is involved in various synthetic processes. For instance, a library of 4-(2-hydroxyaryl)-3-nitro-4H-chromenes was synthesized, involving C4-SMe substitution in certain chromen-2-amines, highlighting the flexibility of these compounds in synthetic chemistry (Rao, Geetha, & Kamalraj, 2011). Another study detailed the synthesis of Warfarin and its analogues, demonstrating the utility of chromene derivatives in pharmaceutical synthesis (Alonzi et al., 2014).
Biological and Medicinal Applications
In the field of bioinorganic chemistry, coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one and their mixed ligand complexes have been synthesized. These compounds exhibited good cytotoxic activity, suggesting potential applications in cancer therapy (Aiyelabola et al., 2017). Another study identified a specific 3-nitro-2H-chromene as a potent inhibitor of phosphoinositide 3-kinase (PI3K), a key player in cancer cell proliferation (Yin et al., 2013).
Chemosensors and Environmental Applications
Chromene derivatives have been utilized in the development of chemosensors. For instance, a study focused on a chemo-sensor based on 2-hydroxy-1-naphthaldehyde and 4-((2-aminophenyl)amino)-3-nitro-2H-chromen-2-one, which demonstrated sequential recognition of Cu2+ and CN− in aqueous solutions (Jo et al., 2014). Additionally, a fluorescent probe based on 4H-chromen-4-one was developed for imaging nitroxyl in living cells, indicating its use in biological and medical research (Zhang et al., 2020).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and safe handling procedures.
Future Directions
This could involve potential applications of the compound, further reactions it could undergo, and any modifications that could be made to its structure to enhance its properties.
properties
IUPAC Name |
4-(3-fluorophenoxy)-3-nitrochromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8FNO5/c16-9-4-3-5-10(8-9)21-14-11-6-1-2-7-12(11)22-15(18)13(14)17(19)20/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVNXRNKJTVUOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])OC3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8FNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-fluorophenoxy)-3-nitro-2H-chromen-2-one |
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